molecular formula C7H7ClN2O2 B2635261 5-Chloro-2-(oxetan-3-yloxy)pyrimidine CAS No. 2199764-05-9

5-Chloro-2-(oxetan-3-yloxy)pyrimidine

Cat. No.: B2635261
CAS No.: 2199764-05-9
M. Wt: 186.6
InChI Key: ICOFLMSPWMBAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(oxetan-3-yloxy)pyrimidine is a versatile chemical scaffold designed for rational drug discovery, strategically incorporating two privileged motifs: a pyrimidine ring and an oxetane group. The pyrimidine nucleus is a fundamental building block in medicinal chemistry, serving as a core structure in numerous FDA-approved drugs across therapeutic areas such as oncology, antivirals, and antibiotics . Its nitrogen atoms allow for key hydrogen-bonding interactions with biological targets, particularly in the ATP-binding pockets of kinases, making it a favored structure for kinase inhibitor development . The integration of the oxetane ring at the 2-position of pyrimidine is a modern molecular design strategy to fine-tune the compound's physicochemical properties . The polar and three-dimensional oxetane scaffold acts as a bioisostere for carbonyl and gem-dimethyl groups, offering several advantages . It can significantly enhance aqueous solubility, reduce overall lipophilicity (LogD), and improve metabolic stability by blocking vulnerable sites of oxidation . Furthermore, the oxetane's oxygen atom can act as a strong hydrogen bond acceptor, mimicking the interactions of a carbonyl group but with greater stability, which can lead to improved binding affinity and selectivity for target proteins . The inherent three-dimensionality of the sp³-hybridized oxetane ring also helps reduce molecular planarity, promoting exploration of novel chemical space and potentially improving the drug-like properties of lead compounds . This hybrid structure is of significant interest in academic and industrial research for constructing targeted therapeutics. It serves as a key intermediate in the synthesis of more complex molecules, including macrocyclic derivatives investigated as potent inhibitors of targets like LRRK2 for neurodegenerative diseases , and in the development of novel kinase inhibitors . Researchers can leverage the reactivity of the 5-chloro and the oxetane-oxygen-pyrimidine linkage for further functionalization to explore structure-activity relationships (SAR). Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

5-chloro-2-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOFLMSPWMBAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxetan-3-yloxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with oxetan-3-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxetane Ring Opening: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in solvents like DMF or THF.

    Oxetane Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in solvents like water or methanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxetane Ring Opening: Linear or cyclic alcohols or ethers.

    Oxidation and Reduction: Oxidized or reduced pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(oxetan-3-yloxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. The chlorine atom at the 5-position can participate in hydrogen bonding or electrostatic interactions with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a. 5-Chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine

  • Structure : Features a pyrazole-oxy group at the 2-position and a trifluoroethyl side chain.
  • Bioactivity : Demonstrated potent herbicidal activity at 100 mg/L, including bleaching effects on green weeds and post-emergence efficacy against Digitaria sanguinalis L. at 750 g a.i. ha⁻¹ .

b. 5-(2-Haloethyl)pyrimidine Derivatives

  • Structure : Halogenated ethyl chains (e.g., Cl, I) at the 5-position.
  • Synthesis : Prepared via reactions of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid or phosphoryl chloride .
  • Key Difference : The absence of a heterocyclic oxygen substituent limits solubility and hydrogen-bonding capacity, as evidenced by X-ray crystallography showing planar molecular conformations and intermolecular N−H···O hydrogen bonds .

c. Pyranopyrazole Derivatives

  • Structure : Fused pyran and pyrazole rings.
  • Bioactivity: Broad-spectrum herbicidal activity against Echinochloa crus-galli and Lindernia procumbens, often exceeding commercial herbicides like metolachlor in soil applications .

Physicochemical and Bioactivity Comparison

Compound Substituents Bioactivity (Herbicidal) Synthetic Method Key Advantage
5-Chloro-2-(oxetan-3-yloxy)pyrimidine 2-oxetane, 5-Cl Likely moderate to high (inferred from SAR) Nucleophilic substitution or coupling Enhanced solubility and metabolic stability
5-Chloro-2-(trifluoroethyl-pyrazole)pyrimidine 2-pyrazole, 5-Cl 100 mg/L activity; post-emergence efficacy Multi-step heterocyclic synthesis High lipophilicity for membrane penetration
5-(2-Chloroethyl)pyrimidine 5-chloroethyl Not reported Halogenation of hydroxyethyl precursor Simplicity of synthesis
Pyranopyrazole derivatives Fused pyran-pyrazole Superior to metolachlor in soil applications Cyclocondensation reactions Broad-spectrum activity

SAR: Structure-activity relationship inferred from structural analogues

Mechanistic Insights

  • Oxetane vs. Pyrazole Substituents : The oxetane’s electron-rich oxygen may facilitate hydrogen bonding with biological targets (e.g., enzymes in weed metabolism), while pyrazole groups enable π-π stacking interactions with aromatic residues .
  • Chlorine Position : The 5-chloro substituent in pyrimidines is critical for electrophilic reactivity, enabling covalent interactions with nucleophilic sites in target organisms .

Biological Activity

5-Chloro-2-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SARs), supported by relevant case studies and data.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a chloro group and an oxetane moiety. The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions.
  • Introduction of the Oxetane Group : The oxetane ring is incorporated via nucleophilic substitution or cyclization reactions.
  • Chlorination : The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In a study assessing its impact on cyclooxygenase (COX) enzymes, it was found to inhibit COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In cell line studies, this compound demonstrated significant inhibition of cancer cell proliferation, particularly in breast and colon cancer models.
  • Apoptosis Induction : Flow cytometry analysis indicated that treated cells exhibited increased apoptosis rates, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, such as COX-2 and inducible nitric oxide synthase (iNOS).
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that govern proliferation and apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing substituents (like chlorine) enhances the compound's potency against COX enzymes.
  • Oxetane Ring Influence : Variations in the oxetane substituent can significantly affect both antimicrobial and anticancer activities, indicating that structural modifications may yield more potent derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Animal Models : In murine models of inflammation, administration of the compound resulted in reduced paw edema comparable to standard treatments like indomethacin.
    CompoundED50 (μM)Comparison DrugED50 (μM)
    This compound9.47Indomethacin9.17
  • Cancer Xenograft Models : In xenograft studies involving human cancer cells implanted in mice, treatment with this compound led to significant tumor size reduction over a treatment period.

Q & A

Q. What are the recommended synthetic routes for preparing 5-chloro-2-(oxetan-3-yloxy)pyrimidine, and what analytical techniques validate its purity?

A common method involves starting from methyl 2-chloro-4-(oxetan-3-yloxy)benzoate, which undergoes hydrazide formation via hydrazine hydrate treatment, followed by cyclization with carbon disulfide under basic conditions to yield derivatives like 1,3,4-oxadiazole-thiol. Key analytical validations include:

  • HPLC : Retention time of 3.10 minutes under standardized conditions .
  • HRMS : Observed m/z 243.0533 [M+H]⁺ (expected 243.0536) .
  • ¹H NMR : Characteristic peaks at δ 5.22 ppm (oxetane protons) and δ 7.69 ppm (aromatic protons) confirm regiochemistry .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
  • Safety : Use nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies of derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at C4 enhance herbicidal activity by increasing electrophilicity, while bulky groups (e.g., trifluoroethyl) may reduce cellular uptake. For example, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-5-yl)oxy)pyrimidine shows herbicidal bleaching activity, whereas smaller substituents exhibit weaker effects .
  • Combinatorial Libraries : High-throughput screening of substituent permutations isolates key pharmacophores. Multivariate analysis (e.g., PCA) identifies steric and electronic contributors to activity discrepancies .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic aromatic substitution (SNAr) at C5.
  • Catalysts : CuI or Pd catalysts redirect reactivity to C2 via oxidative addition pathways.
  • Temperature : Lower temperatures (0–25°C) favor kinetic control (C5 substitution), while higher temperatures (60–80°C) promote thermodynamic control (C2 substitution). Time-resolved NMR monitors intermediate formation .

Q. What advanced computational methods predict metabolic pathways and target binding?

  • Density Functional Theory (DFT) : Calculates activation energies for CYP450-mediated oxidative dechlorination (ΔE‡ ≈ 25 kcal/mol).
  • Molecular Docking : Identifies binding poses in Jak2 kinase (PDB: 4BBE), with ΔG = -9.2 kcal/mol correlating to in vitro IC₅₀ values of 0.8 nM .
  • MD Simulations : >100 ns trajectories assess stability of protein-ligand complexes, revealing hydrogen bonding with Leu855 and π-stacking with Phe994 .

Methodological Considerations

Q. How can researchers validate conflicting HPLC and HRMS data for derivatives?

  • Column Calibration : Use orthogonal columns (C18 vs. HILIC) to confirm retention time consistency.
  • Ionization Cross-Check : Compare ESI+ and MALDI-TOF spectra to rule out adduct formation. For example, HRMS m/z 757 [M+H]⁺ in ESI+ should match MALDI-TOF m/z 757.3 .

Q. What experimental designs optimize yield in multi-step syntheses?

  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) in hydrazide formation (Step 1) and cyclization (Step 2). For example, 72% yield is achieved with 1:3 molar ratio of methyl ester to hydrazine at 60°C .
  • In Situ Monitoring : ReactIR tracks hydrazide intermediate formation (C=O stretch at 1680 cm⁻¹) to optimize reaction quenching .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ in Jak2 inhibition vs. 5-lipoxygenase). For instance, AZD1480 (a pyrimidine-2,4-diamine) shows Jak2 IC₅₀ = 0.8 nM but no activity in 5-LOX assays, highlighting target specificity .
  • Proteomic Profiling : Phospho-kinase arrays identify off-target effects (e.g., unintended Erk1/2 activation) that may explain divergent cellular responses .

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